Superior Potency vs. Cladribine and Clofarabine in Mesothelioma H2052 Cells
In the H2052 mesothelioma cell line, gemcitabine exhibits substantially higher cytotoxic potency than the purine nucleoside analogs cladribine and clofarabine. Gemcitabine achieved an IC50 of 46 nM, demonstrating 5.2-fold greater potency than clofarabine (IC50 = 240 nM) and 10.7-fold greater potency than cladribine (IC50 = 490 nM) under identical assay conditions [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 46 nM |
| Comparator Or Baseline | Clofarabine: 240 nM; Cladribine: 490 nM |
| Quantified Difference | 5.2-fold more potent than clofarabine; 10.7-fold more potent than cladribine |
| Conditions | H2052 human malignant mesothelioma cell line, 72-hour exposure, MTT assay |
Why This Matters
This potency differential supports gemcitabine as the preferred nucleoside analog for research models of mesothelioma where clofarabine or cladribine are under evaluation, enabling lower effective concentrations and potentially reduced off-target effects.
- [1] Dua P, Sun J, Cass CE, Young JD, Sawyer MB, Damaraju VL. Cytotoxic activities of nucleoside and nucleobase analog drugs in malignant mesothelioma: Characterization of a novel nucleobase transport activity. Biochem Pharmacol. 2008;75(10):1901-1911. doi:10.1016/j.bcp.2008.02.014 View Source
